Cas no 161183-22-8 (TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone)
TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone Chemical and Physical Properties
Names and Identifiers
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- (3R,4S)-tert-Butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate
- tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate
- (3R,4S)-1-tert-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
- AG-C-27874
- AK-60001
- CTK6A1406
- Jsp003215
- SureCN5963223
- 1-Azetidinecarboxylicacid, 3-(acetyloxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, (3R-cis)-
- Taxol-side chain β-lactam
- Taxol-side chain b-lactaM
- SIDE CHAINS OF DOCETAXEL--3
- (3R,4S)-1-T-Butoxycarbonyl-3-A
- (3R,4S)-1-T-BUTOXYCARBONYL-3-ACETOXY-4-PHENYL-2-AZETIDINONE
- SCHEMBL5963223
- tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate
- DTXSID80468341
- J-009800
- 161183-22-8
- AC-23880
- AKOS015891556
- 1-Azetidinecarboxylic acid, 3-(acetyloxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, (3R,4S)-
- (3R,4S)-TERT-BUTYL3-ACETOXY-2-OXO-4-PHENYLAZETIDINE-1-CARBOXYLATE
- 3-Acetoxy-2-oxo-4-phenyl-cyclobutanecarboxylic acid tert-butyl ester
- (3R,4S)-1-T-BUTOXYCARBONYL-3-ACETOXY -4-PHENYL-2-AZETIDINONE,98+%
- TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
-
- Inchi: 1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1
- InChI Key: UXAJYQMKDOKJIF-QWHCGFSZSA-N
- SMILES: O(C(C)=O)[C@H]1C(N(C(=O)OC(C)(C)C)[C@H]1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 305.12600
- Monoisotopic Mass: 305.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 462
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 72.9Ų
Experimental Properties
- Density: 1.237
- Boiling Point: 449.035 °C at 760 mmHg
- Flash Point: 449.035 °C at 760 mmHg
- Refractive Index: 1.551
- PSA: 72.91000
- LogP: 2.37460
TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109730-1g |
(3R,4S)-tert-Butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate |
161183-22-8 | 95% | 1g |
1,126.82 USD | 2021-06-17 | |
| Chemenu | CM200459-1g |
tert-butyl (3R,4S)-3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate |
161183-22-8 | 95% | 1g |
$1274 | 2021-06-09 | |
| TRC | T223785-100mg |
TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone |
161183-22-8 | 100mg |
$ 245.00 | 2022-06-03 | ||
| TRC | T223785-250mg |
TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone |
161183-22-8 | 250mg |
$ 505.00 | 2022-06-03 | ||
| TRC | T223785-500mg |
TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone |
161183-22-8 | 500mg |
$ 810.00 | 2022-06-03 | ||
| Chemenu | CM200459-1g |
tert-butyl (3R,4S)-3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate |
161183-22-8 | 95% | 1g |
$1075 | 2023-03-07 | |
| LKT Labs | T0119-5mg |
Taxol Side Chain β-lactam |
161183-22-8 | ≥98% | 5mg |
$314.00 | 2024-05-20 | |
| LKT Labs | T0119-10mg |
Taxol Side Chain β-lactam |
161183-22-8 | ≥98% | 10mg |
$546.20 | 2024-05-20 | |
| LKT Labs | T0119-25mg |
Taxol Side Chain β-lactam |
161183-22-8 | ≥98% | 25mg |
$1092.80 | 2024-05-20 | |
| A2B Chem LLC | AA83033-1g |
(3R,4S)-tert-Butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate |
161183-22-8 | 1g |
$1462.00 | 2024-04-20 |
TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on TbR,4S)-1-t-butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone
Comprehensive Overview of (3R,4S)-1-t-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone (CAS No. 161183-22-8)
The compound (3R,4S)-1-t-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone, often abbreviated as TbR, is a highly specialized chiral β-lactam derivative with significant applications in pharmaceutical synthesis and organic chemistry. Its CAS No. 161183-22-8 serves as a unique identifier in chemical databases, ensuring precise tracking in research and industrial settings. This molecule features a 4-phenyl-2-azetidinone core, a t-butoxycarbonyl (Boc) protecting group, and an acetoxy substituent at the 3-position, making it a versatile intermediate for asymmetric synthesis.
In recent years, the demand for chiral building blocks like TbR has surged due to their critical role in drug development, particularly for antibiotics and protease inhibitors. Researchers frequently search for "Boc-protected azetidinones" or "chiral β-lactam synthesis" to explore stereoselective methodologies. The compound’s 3R,4S configuration is pivotal for constructing biologically active molecules, aligning with trends in precision medicine and green chemistry. Its stability under mild conditions also makes it attractive for scalable production.
From an SEO perspective, keywords such as "CAS 161183-22-8 supplier," "azetidinone derivatives applications," and "Boc-3-acetoxy-4-phenyl-2-azetidinone" are frequently queried, reflecting industrial and academic interest. Analytical techniques like HPLC and NMR are essential for quality control, while computational tools aid in predicting its reactivity—a hotspot for AI-driven drug discovery discussions.
Environmental and regulatory compliance further elevates the relevance of TbR. As sustainable chemistry gains traction, its synthesis via catalytic asymmetric routes (e.g., using organocatalysts) reduces waste. This aligns with searches for "green synthesis of β-lactams" or "non-toxic chiral auxiliaries." The compound’s non-hazardous profile (per standard safety data sheets) ensures broad usability without restrictive handling protocols.
In conclusion, (3R,4S)-1-t-Butoxycarbonyl-3-acetoxy-4-phenyl-2-azetidinone exemplifies the intersection of innovation and practicality in modern chemistry. Its structural features and applications resonate with trending topics like targeted drug delivery and catalysis optimization, making it a staple in high-impact research and industry workflows.
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